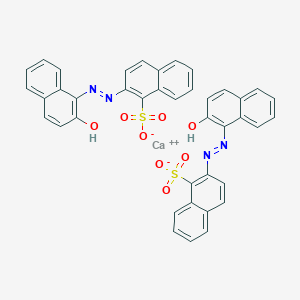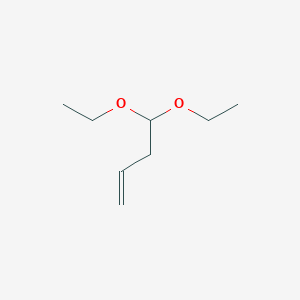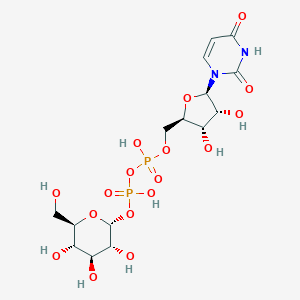
Pigment Red 49:2
概要
説明
Pigment Red 49:2 is a bluing red color with unsatisfactory thermal stability, which limits its application in plastics . It is mainly used for printing ink coloring, especially for publishing gravure inks . The application performance of this pigment is similar to CI Pigment Red 49:1 .
Synthesis Analysis
While specific synthesis methods for Pigment Red 49:2 were not found in the search results, a general understanding of pigment synthesis can be gained from a review on Raman spectroscopy for the identification of pigments and dyes . The review discusses the basic knowledge regarding natural minerals and pigments, and the fundamentals of currently used Raman spectroscopy .Molecular Structure Analysis
The molecular formula of Pigment Red 49:2 is C40H26CaN4O8S2 . Its average mass is 794.864 Da and its monoisotopic mass is 794.081787 Da .Physical And Chemical Properties Analysis
Pigment Red 49:2 has a light fastness of 4, heat resistance of 160°C, water resistance of 5, oil resistance of 3-4, acid resistance of 3-4, and alkali resistance of 3 . Its alcohol resistance is 1-2 .科学的研究の応用
Natural Plant Pigments : Research on the chemistry and photochemistry of natural plant pigments, such as anthocyanins and betalains, highlights their role in providing red, purple, and blue colors in fruits, flowers, and red wines. These pigments exhibit antioxidant activity and offer health benefits as part of our diet. They are also explored as starting materials for semi-synthetic dyes, pigments, and fluorescence probes (Quina & Bastos, 2018).
Optical Properties of Red Pigments : A study on the optical properties of organic and inorganic red pigments, including their absorption, reflection, and scattering characteristics, provides parameters for research and applications in various fields (Heuer, Niskanen, Klein, & Peiponen, 2011).
Diversity in Plant Red Pigments : The biosynthesis and mechanisms underlying the production of red pigments in plants, like anthocyanins and betacyanins, are of interest for both basic and applied biology. These pigments are indicators for evolutionary and metabolic studies (Sakuta, 2013).
Antioxidant Constituents of Red Amaranthus : The red color genotypes of Amaranthus are rich sources of pigments like betalain, carotenoids, and other antioxidant phytochemicals. They hold potential for use in extracting colorful juice and have high antioxidant activity (Sarker & Oba, 2019).
Human Red/Green Color Discrimination : Understanding the molecular determinants of human red and green color vision pigments can offer insights into color perception and potential applications in fields like design and visual arts (Asenjo, Rim, & Oprian, 1994).
Toxicology of Red Pigments : Studies on the toxicology and carcinogenicity of red pigments, such as C.I. Pigment Red 23, provide important data for their safe use in various applications, including food, cosmetics, and industrial products (National Toxicology Program, 1992).
Environmental Friendly Red Pigments : Research into novel, environmentally friendly red pigments, like those based on attapulgite, demonstrates the potential for sustainable and safe colorants in various industries (Tian, Wang, Wang, Wang, & Wang, 2017).
Safety And Hazards
将来の方向性
While specific future directions for Pigment Red 49:2 were not found in the search results, a general understanding of future directions in pigment research can be gained from a review on iron-based red, yellow, and brown ochres . The review discusses the range and composition of available natural ochre pigments, their origin, properties, potential processing, and the production and processing of artificial ochres .
特性
IUPAC Name |
calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C20H14N2O4S.Ca/c2*23-18-12-10-13-5-1-3-7-15(13)19(18)22-21-17-11-9-14-6-2-4-8-16(14)20(17)27(24,25)26;/h2*1-12,23H,(H,24,25,26);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETSCOQSVNUXDH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-])O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26CaN4O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061486 | |
| Record name | C.I. Pigment Red 49, calcium salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
794.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Bright bluish-red finely divided powder; [MSDSonline] | |
| Record name | 1-Naphthalenesulfonic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-, calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium Lithol Red | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4167 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Impurities |
The /FDA/ Commissioner concludes that these colors /D&C Red 10, 11, 12 and 13/ cannot be produced with any reasonable assurance that they will not contain beta-naphthalamine as an impurity | |
| Record name | CALCIUM LITHOL RED | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5524 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Lithol Red Calcium Toner | |
Color/Form |
Red | |
CAS RN |
1103-39-5 | |
| Record name | 1-Naphthalenesulfonic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-, calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Pigment Red 49, calcium salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium bis[2-[(2-hydroxynaphthyl)azo]naphthalenesulphonate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.874 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM LITHOL RED | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5524 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate](/img/structure/B86248.png)




![Hexabenzo[a,d,g,j,m,p]coronene](/img/structure/B86257.png)






